molecular formula C10H10ClNO4 B3007625 2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid CAS No. 847617-07-6

2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid

Cat. No.: B3007625
CAS No.: 847617-07-6
M. Wt: 243.64
InChI Key: FVMQWZHBPOEBKK-UHFFFAOYSA-N
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Description

2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid is an organic compound with the molecular formula C10H10ClNO4. It is a derivative of benzoic acid, featuring a chloro substituent at the second position and an ethoxycarbonylamino group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the fifth position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Esterification: The amino group is then reacted with ethyl chloroformate to form the ethoxycarbonylamino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

Scientific Research Applications

2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The ethoxycarbonylamino group can enhance the compound’s ability to interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzoic acid: Similar structure but with a nitro group instead of an ethoxycarbonylamino group.

    2-Chloro-5-aminobenzoic acid: Lacks the ethoxycarbonyl group.

    2-Chloro-5-methoxycarbonylamino benzoic acid: Similar but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

Uniqueness

The combination of these functional groups can provide distinct chemical and biological properties compared to its analogs .

Biological Activity

2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by its unique structure, which includes a chloro group, an ethoxycarbonyl moiety, and an amino group attached to a benzoic acid framework. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzoic acid derivatives, including this compound. These compounds have been evaluated for their ability to inhibit cancer cell proliferation across multiple cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • IC50 Values : Preliminary findings indicated that derivatives similar to this compound exhibited IC50 values ranging from 3.0 µM to 10 µM, demonstrating significant antiproliferative effects compared to standard drugs like doxorubicin and 5-Fluorouracil .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Apoptosis Induction : Some studies suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity in treated cells .
  • Inhibition of Key Enzymes : The compound has been shown to inhibit specific enzymes involved in tumor growth and proliferation, such as cyclooxygenases (COXs) and vascular endothelial growth factor receptor (VEGFR) .

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound, a comparative analysis with related compounds was conducted. The following table summarizes the IC50 values of various derivatives against different cancer cell lines:

Compound NameCell LineIC50 (µM)
This compoundMCF-73.0
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideHCT1166.48
Cyano-hydroxy-methoxybenzylidene amino-phenyl-pyrrolyl-benzoic acidA5494.0

Case Studies

Several case studies have explored the therapeutic potential of benzoic acid derivatives in clinical settings:

  • Study on MCF-7 Cells : In a study examining the effects of various benzoic acid derivatives on MCF-7 cells, it was found that compounds with similar structural features to this compound exhibited significant growth inhibition, suggesting a promising avenue for breast cancer treatment .
  • VEGFR Inhibition : Another study focused on the inhibition of VEGFR by benzoic acid derivatives revealed that certain compounds showed extraordinary inhibitory activity, indicating their potential as antiangiogenic agents in cancer therapy .

Properties

IUPAC Name

2-chloro-5-(ethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-2-16-10(15)12-6-3-4-8(11)7(5-6)9(13)14/h3-5H,2H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMQWZHBPOEBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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